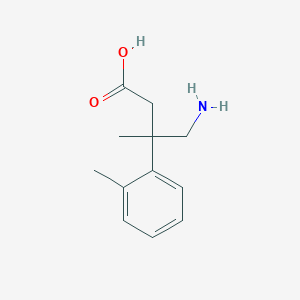
N-(4-methoxy-2,4-dimethylpentyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-2,4-dimethylpentyl)cyclopropanamine is an organic compound with the molecular formula C11H23NO It features a cyclopropane ring attached to an amine group, with a side chain containing methoxy and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2,4-dimethylpentyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, where a suitable amine precursor reacts with a halogenated cyclopropane derivative.
Addition of the Side Chain: The side chain containing the methoxy and dimethyl groups can be attached through various organic reactions, such as alkylation or etherification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxy-2,4-dimethylpentyl)cyclopropanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group or the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, secondary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-(4-methoxy-2,4-dimethylpentyl)cyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N-(4-methoxy-2,4-dimethylpentyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methoxy-2,4-dimethylpentyl)cyclopropanamine: Unique due to its specific side chain and cyclopropane ring structure.
N-(4-methoxy-2,4-dimethylpentyl)cyclopropane: Lacks the amine group, resulting in different chemical properties and reactivity.
N-(4-methoxy-2,4-dimethylpentyl)amine: Lacks the cyclopropane ring, leading to different structural and functional characteristics.
Uniqueness
This compound is unique due to the combination of its cyclopropane ring and the specific side chain containing methoxy and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
N-(4-methoxy-2,4-dimethylpentyl)cyclopropanamine |
InChI |
InChI=1S/C11H23NO/c1-9(7-11(2,3)13-4)8-12-10-5-6-10/h9-10,12H,5-8H2,1-4H3 |
Clé InChI |
YVPIQDNEFGDAPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C)OC)CNC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B13626431.png)
![3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride](/img/structure/B13626435.png)

